Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate
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Overview
Description
Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate is a complex organic compound with a unique structure that combines bromophenyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate typically involves multiple steps, starting from readily available precursors. One common method involves the base-promoted decarboxylative annulation of methyl 2-(2-bromophenyl)acetates with ynones . This reaction proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate involves its interaction with specific molecular targets. The bromophenyl and trifluoroethyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromophenyl)acetate: Shares the bromophenyl group but lacks the trifluoroethyl and piperidinyl groups.
Methyl 2-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate: Contains the trifluoroethyl and piperidinyl groups but lacks the bromophenyl group.
Uniqueness
Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate is unique due to its combination of bromophenyl and trifluoroethyl groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C20H26BrF3N2O2 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate |
InChI |
InChI=1S/C20H26BrF3N2O2/c1-13(15-8-10-26(11-9-15)12-20(22,23)24)25-14(2)18(19(27)28-3)16-6-4-5-7-17(16)21/h4-7,13,15,25H,8-12H2,1-3H3 |
InChI Key |
RFLWHONNOBSYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)CC(F)(F)F)NC(=C(C2=CC=CC=C2Br)C(=O)OC)C |
Origin of Product |
United States |
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